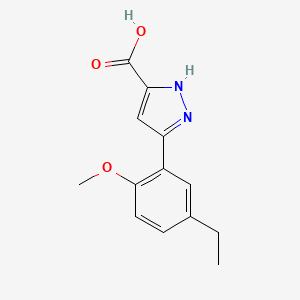
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 5-ethyl-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxaldehyde.
Reduction: Formation of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The methoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxaldehyde
- 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-methanol
- 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-nitro
Uniqueness
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the carboxylic acid group and the methoxyphenyl substituent on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
3-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-3-8-4-5-12(18-2)9(6-8)10-7-11(13(16)17)15-14-10/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
ITMKPBFWMDVZJO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















